N-(3-amino-3-oxopropyl)-2-[(4-carbamimidoylanilino)methyl]-1-methyl-N-pyridin-2-ylbenzimidazole-5-carboxamide
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Overview
Description
The compound N-(3-amino-3-oxopropyl)-2-[(4-carbamimidoylanilino)methyl]-1-methyl-N-pyridin-2-ylbenzimidazole-5-carboxamide 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of the benzimidazole core, followed by the introduction of the pyridinyl and phenyl groups. The final steps involve the addition of the aminoiminomethyl and amino-oxopropyl groups under controlled conditions to ensure the correct formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide: shares similarities with other benzimidazole derivatives, such as and .
Uniqueness
The uniqueness of 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-N-(3-amino-3-oxopropyl)-1-methyl-N-2-pyridinyl-1H-benzimidazole-5-carboxamide lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1643377-48-3 |
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Molecular Formula |
C25H26N8O2 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-(3-amino-3-oxopropyl)-2-[(4-carbamimidoylanilino)methyl]-1-methyl-N-pyridin-2-ylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C25H26N8O2/c1-32-20-10-7-17(25(35)33(13-11-21(26)34)22-4-2-3-12-29-22)14-19(20)31-23(32)15-30-18-8-5-16(6-9-18)24(27)28/h2-10,12,14,30H,11,13,15H2,1H3,(H2,26,34)(H3,27,28) |
InChI Key |
HWDABCWSXKTUOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)N)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N |
Origin of Product |
United States |
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